3,4-dibutoxycyclobut-3-ene-1,2-dione

Description

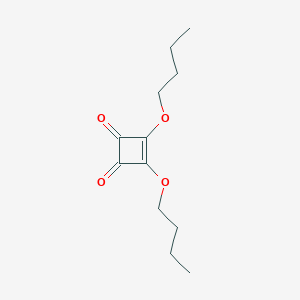

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dibutoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRWELTXMQSEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=O)C1=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183113 | |

| Record name | Squaric acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2892-62-8 | |

| Record name | Dibutyl squarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squaric acid dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squaric acid dibutyl ester | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2892-62-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Squaric acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibutoxy-3-cyclobutene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL SQUARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RTO57VG65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,4 Dibutoxycyclobut 3 Ene 1,2 Dione

Established Synthetic Pathways from Precursors

The preparation of 3,4-dibutoxycyclobut-3-ene-1,2-dione is most commonly achieved through derivatization of squaric acid or by constructing the cyclobutenedione core.

Esterification Reactions of Squaric Acid

A primary and direct route to this compound is the esterification of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione). prepchem.comsigmaaldrich.com A prevalent method involves the azeotropic removal of water from a reaction mixture of squaric acid and butanol. nih.gov Toluene (B28343) is often employed as the solvent to facilitate this dehydration, driving the reaction towards the formation of the desired diester. prepchem.comnih.gov

An alternative approach to esterification involves the use of a dehydrating agent. For instance, reacting squaric acid with butanol in the presence of trimethyl orthoformate in a solvent like toluene or dioxane can yield the product in high percentages, ranging from 77-97%. This one-pot procedure circumvents the need for halogenated intermediates. Another method involves reacting squaric acid dichloride, itself derived from squaric acid, with butanol.

Cyclization Approaches for Cyclobutenedione Core Formation

The formation of the central cyclobutenedione ring is a key synthetic challenge. While specific examples leading directly to the dibutoxy derivative are less common, general strategies for creating the cyclobutenedione core are well-established and can be adapted. These methods often involve the [2+2] cycloaddition of ketenes or the dimerization of vinyl ethers followed by oxidation. The resulting cyclobutane (B1203170) derivatives can then be further functionalized to yield the desired dione (B5365651) structure.

Functional Group Manipulations on Existing Cyclobutene (B1205218) Systems

The synthesis of this compound can also be accomplished by modifying pre-existing cyclobutene frameworks. This can involve the nucleophilic substitution of other leaving groups on the cyclobutene ring with butoxide ions. For example, starting with 3,4-dichlorocyclobut-3-ene-1,2-dione, reaction with butanol can yield the desired product. nih.gov This method is particularly useful for creating unsymmetrical squaraine dyes by sequential addition of different nucleophiles. nih.gov

Development and Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent, temperature, and the use of catalysts or dehydrating agents.

For the direct esterification of squaric acid, the azeotropic removal of water is a critical factor. The selection of an appropriate solvent that forms an azeotrope with water, such as toluene, is essential. prepchem.comnih.gov Reflux conditions are typically employed to facilitate this process. prepchem.comresearchgate.net

When using dehydrating agents like trimethyl orthoformate, the stoichiometry of the reactants is important. Using an excess of butanol and the orthoformate can help drive the reaction to completion. Reaction times can vary, often requiring several hours under reflux. researchgate.net

The following table summarizes various reaction conditions for the synthesis of dialkyl squarates, which are analogous to the dibutoxy derivative.

| Precursor | Reagents | Solvent | Conditions | Yield |

| Squaric Acid | n-Butanol, Toluene | Toluene | Reflux with Dean-Stark trap | Not specified |

| Squaric Acid | n-Butanol, Trimethyl Orthoformate | Toluene or Dioxane | Reflux, 12-24 hours | 77-97% |

| Squaric Acid Dichloride | Butanol | Not specified | Reflux with dehydrating agent | Not specified |

Exploring Alternative and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a growing area of focus in chemistry. tcu.edu For the synthesis of squaraine precursors like this compound, this involves exploring greener solvents, reducing energy consumption, and minimizing waste. tcu.edursc.org

One area of investigation is the use of more sustainable solvents to replace traditional options like toluene. Research into green chemistry principles encourages the use of bio-based solvents or solvent-free reaction conditions where possible.

Stereochemical Control in this compound Synthesis

The structure of this compound does not possess any chiral centers, and the double bond within the four-membered ring means that traditional cis/trans isomerism as seen in substituted cycloalkanes is not a factor. minia.edu.egchemistryschool.net The molecule is planar with respect to the cyclobutene ring. Therefore, the synthesis of this specific compound does not require stereochemical control in the way that a synthesis of a chiral or a disubstituted saturated cycloalkane would.

However, the broader context of squaraine chemistry does involve stereochemistry, particularly in the synthesis of chiral squaramides derived from dibutyl squarate. smolecule.com In these subsequent reactions, the stereochemical outcome is of paramount importance.

Sophisticated Spectroscopic and Structural Characterization of 3,4 Dibutoxycyclobut 3 Ene 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3,4-dibutoxycyclobut-3-ene-1,2-dione. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the two butoxy groups. The symmetry of the molecule dictates that the two butoxy chains are chemically equivalent, leading to a simplified spectrum. The expected chemical shifts, multiplicities, and coupling constants are instrumental in confirming the presence and structure of the butyl chains.

Based on the analysis of related squaraine compounds and general principles of NMR spectroscopy, the following proton signals are expected:

A triplet corresponding to the terminal methyl (CH₃) protons.

A multiplet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.

A multiplet for the methylene (CH₂) protons adjacent to the ether oxygen.

A triplet for the methylene (CH₂-O) protons directly bonded to the oxygen atom, which is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the electronegative oxygen.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 0.9 - 1.0 | Triplet | -CH₂-CH₂-CH₂-CH₃ |

| ~ 1.4 - 1.5 | Multiplet | -CH₂-CH₂-CH₂ -CH₃ |

| ~ 1.7 - 1.8 | Multiplet | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~ 4.4 - 4.6 | Triplet | -O-CH₂ -CH₂-CH₂-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed carbon footprint of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete mapping of the carbon skeleton.

The spectrum is expected to show signals for the four distinct carbon atoms of the butoxy chain. Crucially, the olefinic carbons of the cyclobutene (B1205218) ring and the carbonyl carbons will appear at significantly downfield shifts, which is a characteristic feature of squaraine derivatives. The carbonyl carbons are typically found in the range of 180-190 ppm, while the olefinic carbons bonded to the butoxy groups are expected around 170-180 ppm. This significant downfield shift is indicative of the electron-withdrawing nature of the carbonyl groups and the delocalization of electron density within the four-membered ring.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 13 - 14 | -CH₂-CH₂-CH₂-CH₃ |

| ~ 19 - 20 | -CH₂-CH₂-CH₂ -CH₃ |

| ~ 31 - 32 | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~ 70 - 72 | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~ 170 - 180 | C =C-O |

| ~ 180 - 190 | C =O |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unequivocally assign the proton and carbon signals and to confirm the bonding network within this compound, two-dimensional (2D) NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons in the butyl chains. For instance, the triplet of the terminal methyl group would show a correlation to the adjacent methylene protons, which in turn would show correlations to their neighboring methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s) in the butoxy chains.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique would be particularly useful in confirming the connectivity between the butoxy groups and the cyclobutene ring. For example, correlations would be expected between the protons of the O-CH₂ group and the olefinic carbons of the ring.

Vibrational Spectroscopy: Infrared (IR) Analysisnist.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly specific to its functional groups. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and ether functionalities.

Identification of Characteristic Carbonyl and Ether Absorptions

The most prominent features in the IR spectrum are the strong absorption bands arising from the stretching vibrations of the carbonyl (C=O) groups and the carbon-oxygen (C-O) bonds of the ether linkages. The conjugation within the cyclobutene ring system influences the position of these absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2870 - 2960 | Medium to Strong | C-H stretching (alkane) |

| ~ 1780 - 1820 | Strong | C=O stretching (carbonyl) |

| ~ 1620 - 1680 | Medium | C=C stretching (alkene) |

| ~ 1100 - 1300 | Strong | C-O stretching (ether) |

The strong absorption in the region of 1780-1820 cm⁻¹ is a clear indicator of the carbonyl groups. The C=C stretching vibration of the cyclobutene ring is also a key diagnostic peak. The strong bands in the fingerprint region, particularly between 1100 and 1300 cm⁻¹, are characteristic of the C-O stretching of the butoxy groups.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysisnist.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization mass spectrometry (EI-MS) provides crucial information about its molecular weight and fragmentation pathways, further confirming its structure.

The mass spectrum is expected to show a distinct molecular ion peak (M⁺) corresponding to the molecular weight of the compound (226.27 g/mol ). The fragmentation pattern provides insights into the stability of different parts of the molecule. Key fragmentation pathways would likely involve the loss of the butoxy side chains and the decomposition of the cyclobutene ring.

A characteristic fragmentation pattern for squarate esters involves the sequential loss of carbon monoxide (CO) from the cyclobutene-1,2-dione core.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 226 | Molecular ion [M]⁺ |

| 198 | [M - CO]⁺ |

| 170 | [M - 2CO]⁺ |

| 169 | [M - C₄H₉O]⁺ |

| 113 | [M - C₄H₉O - CO]⁺ |

| 57 | [C₄H₉]⁺ |

The observation of the molecular ion peak confirms the elemental composition of the molecule. The subsequent loss of neutral fragments such as CO and butoxy radicals helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of organic compounds. In the case of this compound, the NIST WebBook provides key mass spectral data. The compound has a molecular weight of 226.27 g/mol . nist.govsigmaaldrich.com While a digitized spectrum is available for viewing, specific fragmentation data is not detailed in the provided search results. However, for the related compound, 3,4-diethoxy-3-cyclobutene-1,2-dione, with a molecular weight of 170.1626 g/mol , a mass spectrum is available, which could offer comparative insights into the fragmentation pathways of such structures. nist.gov

Table 1: Mass Spectrometry Data for this compound and a Related Analog

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₈O₄ | 226.27 |

| 3,4-Diethoxy-3-cyclobutene-1,2-dione | C₈H₁₀O₄ | 170.1626 |

Data sourced from NIST WebBook and other chemical suppliers. nist.govsigmaaldrich.comnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For this compound, the molecular formula is confirmed as C₁₂H₁₈O₄. nist.govsigmaaldrich.com This technique provides a highly accurate mass measurement, which helps to distinguish between compounds with the same nominal mass but different elemental formulas, thus unequivocally confirming the identity of the compound.

Electronic Absorption and Emission Spectroscopy of Derived Chromophores

Chromophores derived from this compound, particularly squaraine dyes, exhibit significant electronic absorption and emission properties. nih.gov Squaraine dyes are known for their strong absorption and emission in the near-infrared (NIR) region, a characteristic attributed to their resonance-stabilized zwitterionic structure and planar nature. nih.govwikipedia.org

The synthesis of these dyes often involves the condensation of squaric acid or its derivatives, like this compound, with electron-donating aromatic or heterocyclic groups. nih.gov The resulting squaraine dyes typically show absorption maxima between 630 and 670 nm and emission maxima between 650 and 700 nm. wikipedia.org The specific wavelengths can be tuned by modifying the structure of the electron-donating groups. acs.org For instance, the photophysical properties of various dyes, including their absorption and emission spectra, can be studied using techniques like DFT and TD-DFT calculations, providing insights into their electronic transitions. nih.gov The study of UV-Vis absorption and phosphorescence emission spectra of related compounds like 4-pyrones reveals that the lowest energy absorption is often an n → π* transition of the carbonyl group. rsc.org

Table 2: General Spectroscopic Properties of Squaraine Dyes

| Property | Wavelength Range |

| Absorption Maximum (λmax) | 630 - 670 nm |

| Emission Maximum (λem) | 650 - 700 nm |

Data based on general characteristics of squaraine dyes. wikipedia.org

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided results, the structures of several related squaraine dye analogs have been determined. researchgate.net

These studies reveal that the central four-membered squaric ring is a common feature. researchgate.net For example, the crystal structures of benzoselenazole-derived squarylium dyes and their analogs with different substituents on the squaric ring have been elucidated. researchgate.net The packing arrangements of these dyes in the solid state, such as slip-stacked packing, are also revealed through these studies. researchgate.net Furthermore, the crystal structure of a tetraphenylsquaraine showed a nonplanar structure to avoid steric hindrance. researchgate.net The structural parameters, including bond lengths, bond angles, and torsion angles, obtained from X-ray diffraction provide invaluable information for understanding the structure-property relationships in this class of compounds. The crystal structure of a related triazolo-pyridazino-indole derivative was determined to be in the triclinic crystal system with a P-1 space group. mdpi.com

Chemical Reactivity and Derivatization Strategies of 3,4 Dibutoxycyclobut 3 Ene 1,2 Dione

Nucleophilic Substitution Reactions on the Cyclobutenedione Ring

The electron-deficient cyclobutenedione core of 3,4-dibutoxycyclobut-3-ene-1,2-dione is susceptible to nucleophilic attack. researchgate.net These reactions typically proceed via a sequential addition-elimination mechanism, where a nucleophile replaces one or both of the butoxy groups. researchgate.net

The reactivity of the squarate ester towards nucleophiles is a key feature of its chemistry. Studies have shown that squarates react preferentially with amine nucleophiles over alcohols and thiols, a property that is valuable for applications such as protein conjugation. researchgate.net The first nucleophilic substitution results in a mono-substituted intermediate, which is less electrophilic than the starting diester. Consequently, the second substitution occurs at a slower rate. researchgate.net This difference in reactivity allows for the stepwise and controlled synthesis of asymmetrically substituted squaraine derivatives. mdpi.com

The electrophilicity of the cyclobutenedione ring, and thus its reactivity towards nucleophiles, can be modulated by the introduction of electron-withdrawing groups on the vinylogous ester or amide functionalities, which increases the reaction rates. researchgate.net

Condensation Reactions with Activated Methylene (B1212753) Compounds

A significant application of this compound is its use in condensation reactions with compounds containing activated methylene groups. These reactions are fundamental to the synthesis of a major class of functional dyes.

Synthesis of Squaraine Dyes

Squaraine dyes are a class of organic dyes characterized by a central, electron-deficient four-membered ring and strong absorption in the near-infrared region. researchgate.net The synthesis of symmetrical squaraine dyes involves the condensation of one equivalent of this compound with two equivalents of an electron-rich aromatic or heterocyclic compound containing an activated methylene group. researchgate.netmdpi.com

The reaction is typically carried out in a high-boiling solvent system, such as a mixture of n-butanol and toluene (B28343) or benzene, often with the aid of a base like triethylamine (B128534) (TEA) to facilitate the reaction. mdpi.com The proposed mechanism involves the activation of the squaric acid derivative by the alcohol, followed by nucleophilic attack from the activated methylene compound to form a short-lived semisquaraine intermediate. A second nucleophilic attack by another molecule of the activated methylene compound then leads to the formation of the symmetrical squaraine dye. mdpi.com

Formation of Semisquarylium and Squaryl Dyes

As mentioned above, the synthesis of unsymmetrical squaraine dyes proceeds through a semisquaraine intermediate. researchgate.net These semisquarylium species can be isolated and are themselves a class of dyes. For instance, a semisquarylium dye useful for the selective sensing of mercury ions in aqueous media has been synthesized from this compound.

The term "squaryl dyes" is a broader classification that encompasses squaraines and semisquarylium dyes. The synthesis of these dyes relies on the fundamental reactivity of this compound with nucleophilic species.

Reactions Leading to Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is a valuable building block in organic synthesis for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. youtube.comyoutube.com Its utility in this context is primarily demonstrated through its conversion into squaramides, which are important motifs in medicinal chemistry and asymmetric catalysis.

The reaction of this compound with primary or secondary amines leads to the formation of mono- or di-substituted squaramides, respectively, through nucleophilic acyl substitution. This reaction creates one or two new carbon-nitrogen bonds. While the search for diverse C-C bond-forming reactions directly utilizing the cyclobutenedione core of this compound did not yield numerous distinct examples beyond squaramide-related structures, its role as a synthon for these valuable compounds is well-established.

The reaction with organometallic reagents, a common strategy for C-C bond formation, has been explored with related cyclobutenedione systems. For instance, the addition of organolithium reagents to cyclobutenediones has been shown to result in carbonyl addition products. mdpi.com However, specific examples detailing the reaction of organometallic reagents with this compound to form new C-C bonds are not extensively documented in the reviewed literature.

Cycloaddition Chemistry of the Cyclobutene (B1205218) Moiety

The cyclobutene double bond in this compound theoretically allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for forming six-membered rings. wikipedia.orgyoutube.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.org The electron-deficient nature of the cyclobutene ring in this compound, due to the adjacent carbonyl groups, would suggest its potential as a dienophile.

Similarly, [2+2] cycloaddition reactions, which form four-membered rings, are another class of pericyclic reactions that the cyclobutene moiety could potentially undergo. libretexts.org These reactions can be promoted thermally or photochemically. libretexts.org

Despite the theoretical potential for this compound to act as a substrate in cycloaddition reactions, a comprehensive search of the available literature did not yield specific, documented examples of its participation in Diels-Alder or other cycloaddition reactions. While the synthesis of functionalized cyclobutene derivatives is an active area of research, researchgate.netresearchgate.netmdpi.com the direct use of this compound as a reactant in cycloaddition chemistry is not well-reported in the reviewed sources.

Investigations into Structure-Reactivity Relationships

The relationship between the chemical structure of this compound and its reactivity, as well as the properties of its derivatives, is a subject of significant interest, particularly in the context of squaraine dyes.

The electronic properties of the substituents on the aromatic or heterocyclic rings of squaraine dyes have a profound effect on their photophysical properties. Electron-donating groups on the donor moieties and electron-withdrawing groups on the squaraine core can be used to tune the absorption and emission wavelengths of the resulting dyes. nih.gov For example, a study on a series of aniline-based squaraine dyes found that subtle changes in the number and position of methoxy (B1213986) substituents influenced the twisting angle of the structure, leading to significant variations in optical properties. nih.gov

Furthermore, the nature of the substituents can influence the aggregation behavior of squaraine dyes in the solid state. For instance, the presence of hydroxyl groups and the type of alkyl side chains (linear vs. branched) can determine whether the dyes form J-aggregates or H-aggregates, which in turn affects their performance in applications such as organic photovoltaics. nih.gov J-aggregates, characterized by a head-to-tail arrangement, often lead to a red-shift in absorption and can enhance the photocurrent in solar cells. nih.gov

Advanced Applications of 3,4 Dibutoxycyclobut 3 Ene 1,2 Dione in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The reactivity of the cyclobutenedione ring system in 3,4-dibutoxycyclobut-3-ene-1,2-dione allows for its effective use as a linchpin in the assembly of complex molecular structures. The two butoxy groups can be readily displaced by a variety of nucleophiles, opening pathways to a diverse range of substituted cyclobutene (B1205218) derivatives.

Preparation of Chiral Squaramides

One of the most prominent applications of this compound is in the synthesis of chiral squaramides. These molecules, which feature a central squaric acid diamide (B1670390) core, have gained significant attention as powerful hydrogen-bond-donating organocatalysts. The synthesis typically involves the sequential substitution of the butoxy groups with chiral amines. This modular approach allows for the straightforward introduction of chirality and the fine-tuning of the catalyst's steric and electronic properties.

The reaction of this compound (often referred to as dibutyl squarate) with chiral diamines can lead to the formation of cyclic chiral squaramides. For instance, the reaction with enantiomerically pure (1R,2R)-1,2-diphenylethylenediamine has been shown to produce chiral cyclic squaramides. nih.gov While diethyl squarate is also commonly used, the principle of sequential amine substitution remains the same for the dibutoxy analogue. nih.gov

| Catalyst Precursor | Chiral Amine | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Di-n-butyl squarate | (1R,2R)-1,2-diphenylethylenediamine | Chiral twelve-membered cyclic squaramide | 10 | Not Reported |

Table 1: Synthesis of a Chiral Cyclic Squaramide. Data sourced from Arkivoc, 2011. nih.gov

The resulting chiral squaramides have proven to be highly effective catalysts in a variety of enantioselective transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions.

Construction of Diverse Carbon Scaffolds

Beyond the synthesis of squaramides, this compound serves as a precursor for a variety of other complex carbon scaffolds. Its ability to undergo ring-opening and cycloaddition reactions makes it a valuable tool for synthetic chemists. For example, derivatives of cyclobutenediones can be used in the synthesis of quinones, benzocyclobutenes, and other polycyclic aromatic systems. chemicalbook.com The reactivity of the dione (B5365651) system allows for the construction of fused ring systems and other intricate molecular architectures that are of interest in medicinal chemistry and materials science. nih.gov

Catalysis Development and Ligand Design

The derivatives of this compound, particularly chiral squaramides, play a crucial role in the development of new catalytic systems and the design of innovative ligands for asymmetric catalysis.

Application in Enantioselective Organic Transformations

Chiral squaramides derived from this compound are highly effective organocatalysts for a wide range of enantioselective reactions. Their ability to act as dual hydrogen-bond donors allows for the activation of electrophiles and the simultaneous control of the stereochemical outcome of the reaction. These catalysts have been successfully employed in Friedel-Crafts reactions of indoles, demonstrating high enantioselectivity. chemicalbook.com

Chemo- and Regioselective Catalysis

The development of catalysts that can control not only stereoselectivity but also chemo- and regioselectivity is a major goal in organic synthesis. Catalytic systems derived from squaric acid derivatives have shown promise in achieving such control. For instance, the careful design of catalysts can direct reactions to a specific functional group within a molecule or control the position of bond formation, leading to the selective synthesis of a desired isomer. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the broader class of squaramide catalysts is known to influence chemo- and regioselectivity in various transformations.

Precursor for Functional Materials

The unique electronic and photophysical properties of the squaraine core, which can be derived from this compound, make it an attractive component for the creation of functional materials. The dibutyl ester of squaric acid is utilized in the production of squarylium dyes and photoconducting squaraines. fishersci.ca These materials have applications in areas such as electrophotography and nonlinear optics. The ability to modify the substituents on the cyclobutene ring allows for the tuning of the material's properties, such as absorption wavelength and charge-transport characteristics.

Polymeric and Supramolecular Materials Science

The distinct structure of this compound makes it a valuable component in the field of materials science, particularly in the development of polymers and other advanced materials. chemimpex.com Its cyclobutene core provides a unique and reactive framework that can be incorporated into larger molecular assemblies. smolecule.comchemimpex.com The parent compound, 3,4-dihydroxy-3-cyclobutene-1,2-dione (B22372) (squaric acid), is known to be a building block for creating uncharged polymeric networks through the formation of its dianion. sigmaaldrich.com These ordered structures are explored for applications that rely on organized molecular systems. sigmaaldrich.com

The dibutyl ester derivative, this compound, offers enhanced solubility in organic solvents due to its butoxy groups, facilitating its use in various formulations for coatings and polymers where durability and specific performance characteristics are required. chemimpex.com The reactivity of the cyclobutenedione core allows it to serve as a versatile intermediate, enabling chemists to efficiently construct complex and stable polymeric structures. smolecule.comchemimpex.com

Optoelectronic Materials and Dyes

The electron-deficient nature of the central four-membered ring in squarate derivatives is fundamental to their use in optoelectronic materials. The parent compound, squaric acid, is a key precursor in the synthesis of squarylium dyes and photoconducting materials known as squaraines. fishersci.ca

Specifically, this compound is utilized in the development of semi-squaric acid dyes. The core structure of the molecule acts as a powerful electron acceptor, which is a critical feature for dyes used in optical applications. When combined with suitable electron-donating aromatic or heterocyclic moieties, the resulting molecules exhibit strong absorption and fluorescence properties, making them suitable for various optoelectronic devices.

| Application Area | Key Structural Feature | Resulting Material/Compound |

| Dyes | Electron-deficient cyclobutene core | Semi-squaric acid dyes |

| Photoconductors | Squarate backbone | Photoconducting squaraines |

Sensing Platform Development (e.g., Metal Ion Sensing)

The unique electronic properties of the squarate scaffold are also leveraged in the development of chemical sensors. Research has highlighted the use of this compound in the synthesis of dyes that are highly selective for mercury ions (Hg²⁺). The interaction between the electron-rich metal ion and the electron-deficient squarate core can lead to a detectable change in the dye's optical properties, such as color or fluorescence, forming the basis of the sensing mechanism.

While research on other squarate-based systems has demonstrated sensing capabilities for various heavy metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and iron (Fe²⁺/Fe³⁺), the dibutoxy derivative has been specifically noted for its role in creating selective Hg²⁺ sensors. uni-obuda.hunih.govarabjchem.org The development of such platforms is a significant area of research, aiming for fast, low-cost, and accurate detection of environmental toxins. arabjchem.org The general principle involves the chemosensor, containing the squarate moiety, binding to the target metal ion, which causes a measurable signal. arabjchem.org

| Sensor Target | Derivative Used | Sensing Principle |

| Mercury (Hg²⁺) | This compound | Change in optical properties upon ion binding |

Chemical Exploration in Pharmaceutical Intermediate Synthesis

Beyond materials science, this compound is a valuable building block in organic synthesis, particularly for creating complex molecules that can serve as pharmaceutical intermediates. smolecule.comfishersci.ca Its reactivity allows for the formation of diverse carbon-carbon and carbon-heteroatom bonds, making it a versatile tool for chemists. smolecule.com

Development of Novel Chemical Entities (excluding specific biological activities)

A prominent application of this compound is in the synthesis of a class of compounds known as chiral squaramides. smolecule.com These molecules are of significant interest in fields like asymmetric catalysis and drug discovery due to their unique structural and hydrogen-bonding capabilities. smolecule.com The squarate ester serves as a key precursor, reacting with chiral amines to construct the squaramide framework with high levels of stereochemical control. smolecule.com

The compound also serves as a starting material or intermediate for other complex chemical structures. For instance, related squarate esters like 3,4-dimethoxy-3-cyclobutene-1,2-dione (B1295040) are used to prepare o-quinodimethanes, benzocyclobutenes, and quinones. fishersci.no The versatility of the squarate core allows it to be a foundational element in the synthesis of novel and structurally diverse chemical entities. smolecule.com

Future Directions and Emerging Research Avenues for 3,4 Dibutoxycyclobut 3 Ene 1,2 Dione

Innovations in Environmentally Benign Synthesis

The future of chemical manufacturing hinges on the development of sustainable and environmentally friendly processes. For 3,4-dibutoxycyclobut-3-ene-1,2-dione and its derivatives, research is moving towards greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.org

Key areas of innovation include:

Green Solvents: Traditional syntheses of squaric acid esters often rely on organic solvents. Future methods will likely focus on using water or other bio-based, recyclable solvents. ias.ac.in The use of water as a green reaction medium has already proven effective in the synthesis of related squaric acid-catalyzed products. ias.ac.in

Catalyst Development: Research is exploring the use of recoverable and reusable organocatalysts to replace metal-based catalysts, which can be toxic and difficult to separate from the final product. ias.ac.in Squaric acid itself has been shown to be an efficient, metal-free organocatalyst that can be recovered and reused for multiple cycles. ias.ac.in

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This includes developing solvent-less reaction conditions, as demonstrated in the synthesis of some bio-based elastomers. rsc.org

Streamlined Processes: Innovative techniques, such as using filter paper as a reaction platform for water-based solvent systems, are being developed to simplify reaction setups and purification steps, leading to higher efficiency and better green metrics. rsc.org

Expanding the Scope of Derivatization for New Functionalities

The reactivity of the four-membered ring in this compound makes it an excellent scaffold for creating a vast array of new molecules with unique functionalities. The two butoxy groups are effective leaving groups that can be sequentially substituted by various nucleophiles, particularly primary and secondary amines, to yield mono- and di-substituted derivatives like squaramides. nih.govrsc.org

Future research will likely focus on:

Novel Bioactive Compounds: Squaric acid derivatives have been investigated for a wide range of biological activities, including as antibacterial, antiviral, and cytotoxic agents. asynt.com By reacting this compound with diverse amine-containing pharmacophores, researchers can generate large libraries of novel compounds for drug discovery. nih.gov For instance, derivatives have been synthesized as potential antimycobacterial agents and CXCR2 antagonists. nih.govnih.gov

Advanced Sensors and Dyes: The squaraine core, readily accessible from squaric acid esters, is a key component in the synthesis of functional dyes and sensors. rsc.orgfishersci.ca Future work will involve the synthesis of new derivatives with tailored photophysical properties for applications in fluorescence detection, immunoassays, and molecular recognition. sigmaaldrich.com

Chemoselective Probes: The high selectivity of squaric acid esters for amines under mild conditions makes them ideal for creating chemoselective probes for biological applications, such as the analysis of amine-containing metabolites in complex samples. nih.gov

Integration into Hybrid Material Systems

The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for advanced functional materials. chemimpex.com Their integration into hybrid systems, combining the properties of organic molecules with inorganic or polymeric matrices, is a rapidly growing field of research.

Emerging avenues include:

Polymer and Coating Formulations: Dibutyl squarate is already used in the development of polymers and coatings to enhance stability and performance. chemimpex.com Future research will explore its use as a monomer or cross-linking agent to create novel polymers with tunable properties, such as thermal stability and mechanical strength. alibaba.com For example, squaric ester amide-containing block copolymers can self-assemble into nanogels for various applications. acs.org

Photoconducting Materials: Squaraines, which can be synthesized from dibutyl squarate, are known for their photoconducting properties. fishersci.ca Integrating these molecules into hybrid organic-inorganic perovskites or other semiconductor systems could lead to next-generation solar cells and photodetectors.

Covalent Organic Frameworks (COFs): The dianion of squaric acid serves as a building block for creating ordered, uncharged polymeric networks. sigmaaldrich.com These structures, known as COFs, have potential applications in catalysis, molecular sieving, and gas storage. sigmaaldrich.comtcichemicals.com Derivatization of this compound could provide new linkers for creating COFs with tailored pore sizes and functionalities.

Advanced Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions, controlling product selectivity, and designing new synthetic transformations. The reactivity of squaric acid esters is complex, often involving a competition between different pathways. rsc.orgnih.gov

Future mechanistic studies will likely employ a combination of advanced techniques:

Kinetic Analysis: Detailed kinetic studies are needed to unravel the factors that govern competing reactions, such as hydrolysis versus intramolecular cyclization in squaramate esters. rsc.orgnih.gov Understanding the influence of pH, solvent, and neighboring group participation is essential for controlling the outcome of these reactions. nih.govrsc.org

Spectroscopic Monitoring: Real-time monitoring of reactions using techniques like UV-Vis and NMR spectroscopy can provide valuable data on reaction rates and the formation of intermediates. rsc.org

Isotopic Labeling: Isotopic labeling studies can help elucidate the precise bond-forming and bond-breaking steps in complex reaction pathways, such as the nucleophilic addition-elimination mechanism proposed for the reaction with amines. asynt.com

A significant area of investigation is the hydrolysis of squarate esters. While they show some resistance to hydrolysis, degradation can occur under certain conditions, which is an important consideration for their use in biological or aqueous environments. rsc.orgnih.gov

Computational-Driven Discovery of Novel Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the in silico design of new molecules and materials, thereby accelerating the pace of discovery.

For this compound, computational approaches will be instrumental in:

Predicting Reactive Sites: DFT calculations can determine the most likely sites for nucleophilic or radical attack on the molecule, guiding synthetic efforts towards desired products. researchgate.net Methods like HOMO-LUMO analysis and Fukui functions can identify the active sites for various reactions. researchgate.netresearchgate.net

Modeling Reaction Pathways: Computational modeling can map out the energy landscapes of complex reactions, identifying transition states and intermediates. researchgate.net This information is critical for understanding why certain products are favored and for designing catalysts or reaction conditions to promote specific outcomes.

Screening for New Functionalities: Virtual libraries of derivatives can be computationally screened for desired properties, such as binding affinity to a biological target or specific electronic properties for materials science applications. researchgate.net This approach can significantly reduce the time and cost associated with experimental screening. For example, DFT has been used to study the properties of diorganotin(IV) complexes derived from related hydroxamates. nih.gov

By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space accessible from this compound and uncover novel applications that might not be discovered through traditional experimental approaches alone.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4-dibutoxycyclobut-3-ene-1,2-dione?

The compound is typically synthesized via nucleophilic substitution of squaric acid derivatives. A common method involves reacting squaric acid dichloride with butanol in the presence of a dehydrating agent (e.g., thionyl chloride) under reflux conditions . For controlled mono-substitution, stoichiometric ratios (1:1) of amine to squarate ester in ethanol at ambient temperature are recommended to minimize disquaramide byproducts . Industrial-scale synthesis may employ continuous flow reactors for improved yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns and purity.

- IR Spectroscopy : Identifies carbonyl (C=O) and alkoxy (C-O) stretches; solid-state IR-LD can resolve stereochemical features .

- X-ray Crystallography : Provides precise structural data, such as bond angles and packing arrangements, critical for studying reactivity .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How does the reactivity of this compound compare to shorter-chain alkoxy analogs (e.g., methoxy or ethoxy derivatives)?

The butoxy groups enhance solubility in non-polar solvents and reduce electrophilicity compared to methoxy or ethoxy analogs, slowing nucleophilic substitution reactions. This steric bulk also influences regioselectivity in multi-step syntheses, favoring mono-substitution over bis-adducts . Kinetic studies in ethanol show longer reaction times for dibutoxy derivatives due to reduced carbonyl activation .

Advanced Research Questions

Q. How can researchers design experiments to mitigate side reactions during nucleophilic substitutions with this compound?

- Stoichiometric Control : Use a 1:1 molar ratio of nucleophile to substrate to prevent bis-adduct formation .

- Solvent Selection : Ethanol or acetonitrile minimizes side reactions compared to ethers, which may form peroxides .

- Temperature Modulation : Room-temperature reactions reduce unintended polymerization, while reflux conditions accelerate mono-substitution .

- Purification Strategies : Vacuum filtration or flash chromatography isolates products efficiently .

Q. What experimental discrepancies exist in reported reactivity data for cyclobutenedione derivatives, and how can they be resolved?

Contradictions arise from varying reaction conditions (e.g., solvent polarity, temperature) and characterization methods. For example:

- Substitution Rates : Ethoxy derivatives react faster in polar aprotic solvents, while butoxy analogs show higher yields in ethanol due to solubility differences .

- Byproduct Formation : Discrepancies in disquaramide yields may stem from incomplete stoichiometric control or solvent choice .

Resolution requires systematic replication studies with standardized protocols (e.g., fixed solvent systems, NMR quantification of intermediates).

Q. How can this compound be utilized in polymer synthesis or drug design?

- Polymer Chemistry : The compound serves as a monomer for π-conjugated polymers via Kumada coupling. Acetal-protected derivatives enable controlled polymerization, with subsequent deprotection yielding electroactive materials .

- Drug Discovery : Squaramide analogs exhibit anti-mycobacterial activity by targeting ATP synthase. Structure-activity relationship (SAR) studies highlight the importance of alkoxy chain length in binding affinity .

Q. What kinetic and thermodynamic factors govern the stability of this compound in aqueous vs. organic media?

- Hydrolytic Stability : The butoxy groups confer resistance to hydrolysis in neutral aqueous solutions compared to hydroxy or ethoxy derivatives. Acidic conditions (pH < 3) accelerate degradation via ring-opening .

- Thermal Stability : Decomposition occurs above 200°C, with differential scanning calorimetry (DSC) revealing exothermic peaks corresponding to cyclobutene ring rearrangement .

Methodological Considerations

Q. How should researchers analyze conflicting data on the compound’s solubility and crystallinity?

- Solubility : Conflicting reports (e.g., "insoluble in water" vs. partial solubility in polar solvents) may reflect impurities or polymorphic forms. Use Hansen solubility parameters and dynamic light scattering (DLS) for precise measurements.

- Crystallinity : Variable crystal habits (e.g., needle vs. plate structures) can arise from cooling rates or solvent evaporation. Single-crystal X-ray diffraction resolves polymorphism .

Q. What strategies optimize enantioselective catalysis using chiral squaramide derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.